- Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles, Chemistry - A European Journal, 2005, 11(5), 1433-1451

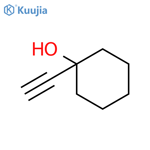

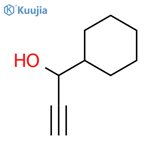

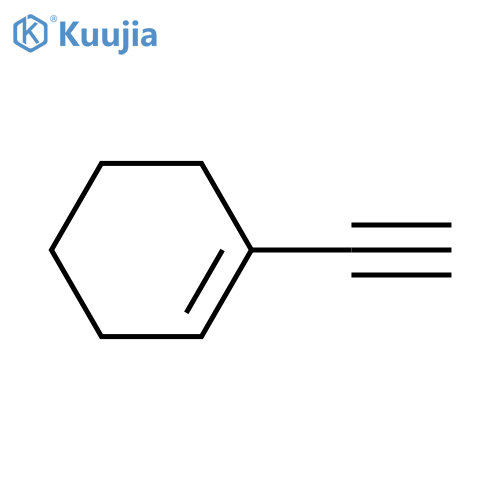

Cas no 931-49-7 (1-ETHYNYLCYCLOHEXENE)

1-ETHYNYLCYCLOHEXENE structure

Productnaam:1-ETHYNYLCYCLOHEXENE

1-ETHYNYLCYCLOHEXENE Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-ETHYNYLCYCLOHEXENE

- 1-Ethynyl-1-cyclohexene

- Cyclohexene, 1-ethynyl-

- 1-cyclohexenylacetylene

- 1-Ethinylcyclohexen

- 1-ethvnvlcvclohexene

- 1-ethynyl-cyclohexen

- 1-ethynyl-cyclohexene

- cyclohex-1-en-1-ylacetylene

- Cyclohexene,1-ethynyl

- cyclohexenyl-acetylene

- ethynylcyclohexene

- (1-Cyclohexenyl)acetylene

- 1-Ethynylcyclohexene (ACI)

- (1-Cyclohexenyl)ethyne

- 1-Cyclohexen-1-ylacetylene

- 1-Cyclohexen-1-ylethyne

- Cyclohex-1-enylacetylene

- SY045891

- DTXSID5073244

- cyclohexenylacetylene

- UNII-7TJ42SRP2Z

- NS00039527

- 1-Cyclohexene, 1-ethynyl-

- CHEMBL232741

- Cyclohexene,1-ethynyl-

- F14623

- LS-13420

- MFCD00001568

- 1-ethynylcyclohex-1-ene

- Q27268833

- AKOS015916120

- 931-49-7

- 7TJ42SRP2Z

- InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H

- 1-Ethynylcyclohexene, 99%

- E1178

- CS-0186341

-

- MDL: MFCD00001568

- Inchi: 1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2

- InChI-sleutel: DKFHWNGVMWFBJE-UHFFFAOYSA-N

- LACHT: C#CC1CCCCC=1

Berekende eigenschappen

- Exacte massa: 106.07800

- Monoisotopische massa: 106.078250319g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 0

- Zware atoomtelling: 8

- Aantal draaibare bindingen: 0

- Complexiteit: 143

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Topologisch pooloppervlak: 0Ų

- XLogP3: 2.3

- Oppervlakte lading: 0

Experimentele eigenschappen

- Dichtheid: 0.903 g/mL at 25 °C(lit.)

- Smeltpunt: No data available

- Kookpunt: 151°C(lit.)

- Vlampunt: Fahrenheit: 84.2 ° f

Celsius: 29 ° c - Brekindex: n20/D 1.496(lit.)

- PSA: 0.00000

- LogboekP: 2.12000

- Gevoeligheid: Sensitive to heat

- Dampfdruk: 5.1±0.1 mmHg at 25°C

- λ max: 224(EtOH)(lit.)

1-ETHYNYLCYCLOHEXENE Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H226-H315-H319

- Waarschuwingsverklaring: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- Vervoersnummer gevaarlijk materiaal:UN 3295 3/PG 3

- WGK Duitsland:3

- Code gevarencategorie: 10-36/37/38

- Veiligheidsinstructies: S16; S26; S36/37/39

-

Identificatie van gevaarlijk materiaal:

- Risicozinnen:R10; R36/37/38

- Opslagvoorwaarde:0-10°C

- Verpakkingsgroep:III

- Gevaarklasse:3.2

- PackingGroup:III

- Veiligheidstermijn:3.2

1-ETHYNYLCYCLOHEXENE Douanegegevens

- HS-CODE:2902199090

- Douanegegevens:

China Customs Code:

2902199090Overview:

2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

Declaration elements:

Product Name, component content

Summary:

2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1-ETHYNYLCYCLOHEXENE Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257011-1g |

1-Ethynylcyclohexene |

931-49-7 | 97% | 1g |

¥43.00 | 2024-04-25 | |

| abcr | AB237706-1g |

1-Ethynylcyclohexene; . |

931-49-7 | 1g |

€76.00 | 2025-02-15 | ||

| TRC | E937165-10mg |

1-Ethynylcyclohexene |

931-49-7 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Apollo Scientific | OR13588-5g |

1-Ethynylcyclohexene |

931-49-7 | 97% | 5g |

£15.00 | 2025-02-19 | |

| Alichem | A279000190-1g |

1-Ethynylcyclohexene |

931-49-7 | 95% | 1g |

$1685.00 | 2023-08-31 | |

| Cooke Chemical | A4060912-5ML |

1-Ethynyl-1-cyclohexene |

931-49-7 | >98.0%(GC) | 5ml |

RMB 399.20 | 2023-09-07 | |

| Alichem | A279000190-500mg |

1-Ethynylcyclohexene |

931-49-7 | 95% | 500mg |

$980.00 | 2023-08-31 | |

| TRC | E937165-50mg |

1-Ethynylcyclohexene |

931-49-7 | 50mg |

$ 65.00 | 2022-06-05 | ||

| abcr | AB237706-5 g |

1-Ethynylcyclohexene; . |

931-49-7 | 5 g |

€138.90 | 2023-07-20 | ||

| Cooke Chemical | A4060912-1ML |

1-Ethynyl-1-cyclohexene |

931-49-7 | >98.0%(GC) | 1ml |

RMB 135.20 | 2023-09-07 |

1-ETHYNYLCYCLOHEXENE Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Catalysts: Ammonium tetrafluoroborate , Ruthenium, dichlorobis[μ-(methanethiolato)]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentameth… Solvents: 1,2-Dichloroethane ; rt; rt → 60 °C; 15 min, 60 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Solvents: Pentane

Referentie

- Photochemistry of strained cycloalkynes, Nouveau Journal de Chimie, 1986, 10(8-9), 437-8

Synthetic Routes 3

Reactievoorwaarden

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran

Referentie

- The Stille reaction, Organic Reactions (Hoboken, 1997, 50,

Synthetic Routes 4

Reactievoorwaarden

Referentie

- Formation of α,β-unsaturated ketones from the gas-phase pyrolysis of α-substituted propargyl esters, Journal of the American Chemical Society, 1975, 97(13), 3773-7

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 0 °C; 5 h, rt; rt → 0 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Referentie

- Borylation of Propargylic Substrates by Bimetallic Catalysis. Synthesis of Allenyl, Propargylic, and Butadienyl Bpin Derivatives, Journal of the American Chemical Society, 2014, 136(21), 7563-7566

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 3 h, rt

Referentie

- ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy Functionalizations, Chemistry - A European Journal, 2014, 20(7), 1813-1817

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Isopropanol Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl][[2,2′-(phenylphosp… Solvents: 1,2-Dichloroethane ; 2 h, rt → 60 °C; cooled

Referentie

- Preparation of Thiolate-Bridged Dinuclear Ruthenium Complexes Bearing a Phosphine Ligand and Application to Propargylic Reduction of Propargylic Alcohols with 2-Propanol, Organometallics, 2010, 29(22), 5994-6001

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; 0 °C; 5 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referentie

- Unearthing the Subtleties of Rhodium(II)-Catalyzed Carbenoid Cycloadditions to Furans with an N-Sulfonyl-1,2,3-triazole Probe, Organic Letters, 2022, 24(50), 9290-9295

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Referentie

- Iron(II)-Based Metalloradical Activation: Switch from Traditional Click Chemistry to Denitrogenative Annulation, Angewandte Chemie, 2019, 58(33), 11439-11443

Synthetic Routes 15

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referentie

- Dual Gold-Catalyzed Formal Tetradehydro-Diels-Alder Reactions for the Synthesis of Carbazoles and Indolines, Chemistry - A European Journal, 2018, 24(68), 17911-17914

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 0 °C; 5 h, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referentie

- Copper-catalyzed silylation reactions of propargyl epoxides: easy access to 2,3-allenols and stereodefined alkenes, Chemical Communications (Cambridge, 2017, 53(67), 9344-9347

Synthetic Routes 18

Reactievoorwaarden

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran

Referentie

- Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagents, Journal of the American Chemical Society, 1987, 109(7), 2138-52

Synthetic Routes 19

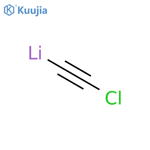

Reactievoorwaarden

1.1 2 h, 40 °C

1.2 Reagents: Oxonium

1.2 Reagents: Oxonium

Referentie

- Lithium chloroacetylide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referentie

- Dual Proton/Silver-Catalyzed Serial (5+2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes, Journal of Organic Chemistry, 2023, 88(6), 3409-3423

1-ETHYNYLCYCLOHEXENE Raw materials

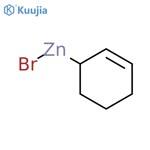

- Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether

- 1-cyclohexylprop-2-yn-1-ol

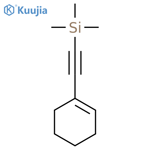

- 2-(cyclohexen-1-yl)ethynyl-trimethyl-silane

- Stannane,ethynyltrimethyl-

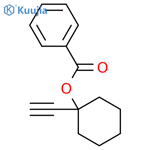

- Cyclohexanol,1-ethynyl-, 1-benzoate

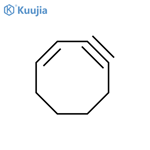

- 1-cycloocten-3-yne

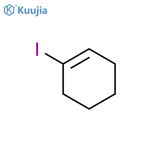

- Cyclohexene, 1-iodo-

- 1-ethynylcyclohexan-1-ol

1-ETHYNYLCYCLOHEXENE Preparation Products

1-ETHYNYLCYCLOHEXENE Gerelateerde literatuur

-

1. 621. The condensation of 2-dimethylaminomethylcyclohexan-1-one with acetylenic compoundsR. A. Raphael,Franz Sondheimer J. Chem. Soc. 1950 3185

-

Sivakolundu Bhuvaneswari,Masilamani Jeganmohan,Ming-Che Yang,Chien-Hong Cheng Palladium-catalyzed three-component coupling of arynes with allylic acetates or halides and terminal alkynes promoted by cuprous iodide. Sivakolundu Bhuvaneswari Masilamani Jeganmohan Ming-Che Yang Chien-Hong Cheng Chem. Commun. 2008 2158

-

Yunhe Lv,Wanru Han,Weiya Pu,Jinhui Xie,Axue Wang,Mengyue Zhang,Jin Wang,Junrong Lai Org. Chem. Front. 2022 9 3775

-

Guilherme A. M. Jardim,Wallace J. Reis,Matheus F. Ribeiro,Flaviano M. Ottoni,Ricardo J. Alves,Thaissa L. Silva,Marilia O. F. Goulart,Antonio L. Braga,Rubem F. S. Menna-Barreto,Kelly Salom?o,Solange L. de Castro,Eufranio N. da Silva Júnior RSC Adv. 2015 5 78047

-

Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN koolwaterstoffen onverzadigde koolwaterstoffen Vertakte onverzadigde koolwaterstoffen

- Oplosmiddelen en organische chemicaliën organische verbindingEN Zuren/esters

- Oplosmiddelen en organische chemicaliën organische verbindingEN koolwaterstoffen

931-49-7 (1-ETHYNYLCYCLOHEXENE) Gerelateerde producten

- 2408969-45-7((2,4-Difluoro-5-methoxyphenyl)hydrazine)

- 2260804-47-3(Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate)

- 2228359-46-2(2-amino-1-(2-chloro-6-nitrophenyl)propan-1-one)

- 898770-49-5(3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone)

- 65022-15-3(N-CBZ-Glycyl-L-proline 4-Nitroanilide)

- 344298-96-0(4-Aminobiphenyl-d9)

- 368890-24-8((3,5-Dimethyl-4-nitropyridin-2-yl)methyl 4-methylbenzene-1-sulfonate)

- 1261534-28-4(2-Amino-5-fluoro-3-(2-(trifluoromethyl)phenyl)pyridine)

- 941997-24-6(N-2-(dimethylamino)-2-(naphthalen-1-yl)ethyl-2-nitrobenzene-1-sulfonamide)

- 260560-53-0([1,1'-Biphenyl]-2,5-diol, 3'-(trifluoromethyl)-)

Aanbevolen leveranciers

Nanjing Jubai Biopharm

Goudlid

CN Leverancier

Bulk

Zhejiang Brunova Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Goudlid

CN Leverancier

Bulk

Baoji Haoxiang Bio-technology Co.Ltd

Goudlid

CN Leverancier

Bulk